molecular formula C16H11ClN2O2S B2669557 4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide CAS No. 303093-06-3

4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide

Cat. No.: B2669557
CAS No.: 303093-06-3
M. Wt: 330.79
InChI Key: TYOPUDKGHVMZNS-VLGSPTGOSA-N
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Description

4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide is a synthetic organic compound with the molecular formula C16H11ClN2O2S. This compound is part of the thiazolidinone family, which is known for its diverse biological activities. It is characterized by a thiazolidinone ring, a phenyl group, and a benzamide moiety, making it a compound of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-phenyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity, making the process more efficient for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide involves its interaction with various molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide is unique due to its specific combination of a thiazolidinone ring, phenyl group, and benzamide moiety. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c17-12-8-6-11(7-9-12)15(21)18-16-19(14(20)10-22-16)13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOPUDKGHVMZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=NC(=O)C2=CC=C(C=C2)Cl)S1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303093-06-3
Record name 4-CHLORO-N-(4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)BENZAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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